Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 2,6-Difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications .
This compound stands out due to its unique carbamoyl group, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-17-10(16)7-4-13-14-5-6(8(11)15)3-12-9(7)14/h3-5H,2H2,1H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECHJKAQIWFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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